2-(2-Formyl-4-methoxyphenoxy)acetic acid
Overview
Description
2-(2-Formyl-4-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a formyl group and a methoxy group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-(2-Carboxy-4-methoxyphenoxy)acetic acid.
Reduction: 2-(2-Hydroxymethyl-4-methoxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(2-Formyl-4-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)acetic acid: Lacks the formyl group, resulting in different reactivity and applications.
2-(2-Hydroxy-4-methoxyphenoxy)acetic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and biological activities.
2-(2-Formylphenoxy)acetic acid: Lacks the methoxy group, which affects its solubility and reactivity.
Uniqueness: 2-(2-Formyl-4-methoxyphenoxy)acetic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-2-3-9(7(4-8)5-11)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPORJVAKLIAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302273 | |
Record name | (2-formyl-4-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-93-3 | |
Record name | NSC149913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-formyl-4-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-formyl-4-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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